molecular formula C19H23N3OS B2908342 N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea CAS No. 862713-23-3

N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea

Cat. No. B2908342
M. Wt: 341.47
InChI Key: XZKBRTLOGDYXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea, also known as BDMT, is a thiourea derivative that has been extensively studied for its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea can be achieved through a multi-step reaction pathway involving the condensation of benzoyl chloride with diethylamine, followed by the reaction of the resulting product with 4-(diethylamino)-2-methylphenyl isothiocyanate.

Starting Materials
Benzoyl chloride, Diethylamine, 4-(Diethylamino)-2-methylphenyl isothiocyanate

Reaction
Step 1: Benzoyl chloride is added dropwise to a solution of diethylamine in anhydrous ether, with stirring at room temperature. The reaction mixture is then refluxed for several hours to yield N,N-diethylbenzamide., Step 2: The N,N-diethylbenzamide is then reacted with 4-(diethylamino)-2-methylphenyl isothiocyanate in anhydrous ether, with stirring at room temperature. The reaction mixture is then refluxed for several hours to yield N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea., Step 3: The product is then purified by recrystallization from ethanol to yield the final compound.

Mechanism Of Action

The mechanism of action of N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which can have various effects on the body.

Biochemical And Physiological Effects

N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea in lab experiments is its wide range of biological activities. It has been found to exhibit antitumor, antiviral, and antimicrobial properties, making it a valuable tool for researchers in various fields. However, one limitation of using N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling the compound.

Future Directions

There are several potential future directions for research involving N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea. One area of interest is its potential as a therapeutic agent for various diseases. N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea has been found to exhibit antitumor and antiviral activity, and further research could explore its potential as a treatment for cancer and viral infections. Another area of interest is its potential as a tool for studying the role of acetylcholine in the brain. N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea has been shown to inhibit the activity of acetylcholinesterase, and further research could explore its effects on the brain and behavior. Additionally, research could explore the potential of N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea as a tool for studying the role of enzymes and receptors in the body.

Scientific Research Applications

N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea has been widely used in scientific research for its potential as a pharmacological tool. It has been found to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

properties

IUPAC Name

N-[[4-(diethylamino)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-4-22(5-2)16-11-12-17(14(3)13-16)20-19(24)21-18(23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKBRTLOGDYXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea

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